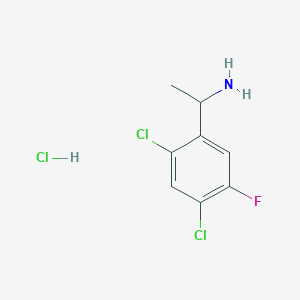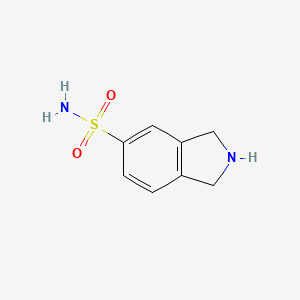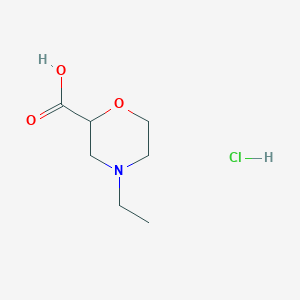
Acide 5-formyl-3-méthoxyphénylboronique
Vue d'ensemble
Description
5-Formyl-3-methoxyphenylboronic acid is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of boronic acids like 5-Formyl-3-methoxyphenylboronic acid often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 5-Formyl-3-methoxyphenylboronic acid is similar to that of 3-Methoxyphenylboronic acid, which has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .Chemical Reactions Analysis
5-Formyl-3-methoxyphenylboronic acid can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Acide 5-formyl-3-méthoxyphénylboronique: est un réactif précieux dans la réaction de couplage croisé de Suzuki–Miyaura . Cette réaction est une méthode essentielle pour former des liaisons carbone-carbone, largement appliquée dans la synthèse de molécules organiques complexes. L'acide boronique agit comme un partenaire nucléophile, se couplant à un halogénure électrophile en présence d'un catalyseur au palladium. Ce processus est particulièrement utile dans la synthèse pharmaceutique, où il peut aider à construire des cadres moléculaires divers avec une grande précision.
Études de protodéboronation
La recherche sur la protodéboronation des esters boroniques a mis en évidence le potentiel de l'this compound pour étudier les mécanismes réactionnels . La protodéboronation est une étape cruciale dans la synthèse organique, permettant l'élimination de la partie bore des molécules. Comprendre ce processus avec l'this compound peut conduire au développement de nouvelles méthodologies de synthèse et à l'amélioration des méthodologies existantes.
Arylation catalysée au palladium
Le composé sert de réactif pour les réactions d'arylation catalysées au palladium . L'arylation est essentielle pour la construction de composés aryliques, qui sont omniprésents dans les médicaments et les produits agrochimiques. L'utilisation de l'this compound dans de telles réactions démontre sa polyvalence et son importance dans la création de composés biologiquement actifs.
Synthèse de molécules biologiquement actives
This compound: est utilisé dans la synthèse de molécules biologiquement et pharmacologiquement actives . Sa capacité à participer à diverses réactions de couplage en fait un outil précieux pour la construction de molécules complexes qui peuvent servir de candidats médicaments potentiels ou pour l'étude des processus biologiques.
Développement de méthodologies de synthèse organique
Cet acide boronique est instrumental dans le développement de nouvelles méthodologies de synthèse organique . Les chercheurs l'utilisent pour explorer de nouvelles voies réactionnelles et pour élargir la boîte à outils de la chimie de synthèse. Son profil de stabilité et de réactivité en fait un candidat idéal pour tester de nouveaux concepts synthétiques.
Applications en science des matériaux
En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux . En incorporant des acides boroniques sur les surfaces, les scientifiques peuvent créer des matériaux avec des affinités de liaison spécifiques, qui peuvent être utilisés dans les capteurs, la catalyse ou comme partie de nouveaux dispositifs électroniques.
Éducation et recherche en chimie
En tant que composé stable et facilement disponible, l'this compound est également utilisé dans l'éducation et la recherche en chimie . Il fournit un exemple pratique pour enseigner des concepts et des techniques de chimie organique avancée, tels que la chimie du bore et les réactions de couplage croisé.
Chimie environnementale
Enfin, la bénignité environnementale des acides boroniques, y compris l'this compound, en fait des sujets d'intérêt en chimie environnementale . Les chercheurs étudient leur impact et leur dégradation dans l'environnement, dans le but de développer des processus et des produits chimiques plus écologiques.
Mécanisme D'action
Target of Action
5-Formyl-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of 5-Formyl-3-methoxyphenylboronic acid are the organic groups involved in this reaction.
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . 5-Formyl-3-methoxyphenylboronic acid, as a boronic acid derivative, plays a crucial role in this transmetalation step.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a critical pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of 5-Formyl-3-methoxyphenylboronic acid in this reaction can lead to the synthesis of a wide range of organic compounds. The downstream effects include the creation of new molecules that can be used in various applications, such as drug development and material science.
Result of Action
The primary result of the action of 5-Formyl-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential applications in various fields.
Action Environment
The efficacy and stability of 5-Formyl-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of 5-Formyl-3-methoxyphenylboronic acid in this reaction.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-formyl-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPIMVLGXGJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275639 | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-09-8 | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)




![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)


![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)